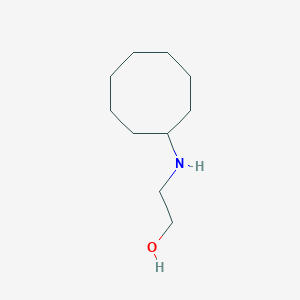
2-(Cyclooctylamino)ethan-1-ol
Übersicht
Beschreibung
“2-(Cyclooctylamino)ethan-1-ol” is an organic compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 . It is an oil at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Cyclooctylamino)ethan-1-ol” is 1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 . This indicates that the molecule consists of a cyclooctyl group attached to an aminoethanol group.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Cyclooctylamino)ethan-1-ol” are not available, alcohols like this compound can undergo oxidation reactions .Physical And Chemical Properties Analysis
“2-(Cyclooctylamino)ethan-1-ol” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Metal-Free Direct Cycloaddition Reactions : Alcaide et al. (2015) demonstrated a metal-free direct [2+2] cycloaddition reaction of alkynes using electron-deficient olefins, showcasing a method that could potentially be adapted for derivatives of 2-(Cyclooctylamino)ethan-1-ol for the synthesis of cyclobutenes under mild conditions without irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Iridium Complex-Catalyzed Cycloaddition : Research by Takeuchi and Nakaya (2003) explores the highly selective cross [2 + 2 + 2] cycloaddition of monoynes using an iridium complex, indicating a catalytic approach that could be relevant for constructing complex molecules from simpler 2-(Cyclooctylamino)ethan-1-ol derivatives (Takeuchi & Nakaya, 2003).
Gelation and Material Science
Organo- and Hydrogels from Cyclo(L-Tyr-L-Lys) Derivatives : Xie et al. (2009) investigated cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, revealing their ability to form gels in various solvents, which might suggest similar gelation potential for 2-(Cyclooctylamino)ethan-1-ol based compounds under certain conditions (Xie, Zhang, Ye, & Feng, 2009).
Radical-Mediated Synthesis
Tandem Cyclization for Derivative Synthesis : A novel approach by Liao et al. (2021) for constructing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives through NH4I-catalyzed radical-mediated tandem cyclization shows a method for synthesizing complex molecules, potentially applicable to 2-(Cyclooctylamino)ethan-1-ol derivatives (Liao et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclooctylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSENYWITPNLAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclooctylamino)ethan-1-ol | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

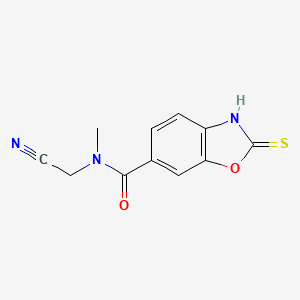
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)
![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)
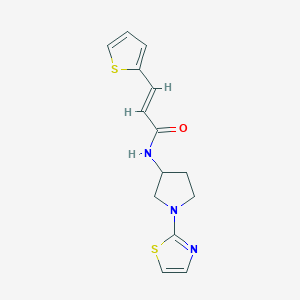
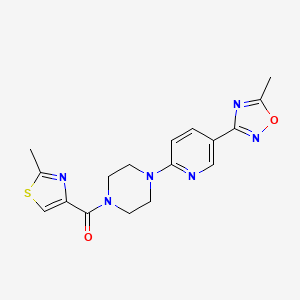
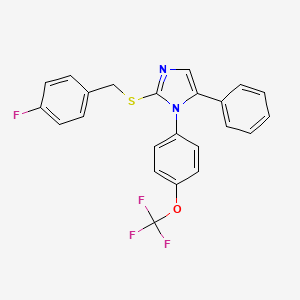
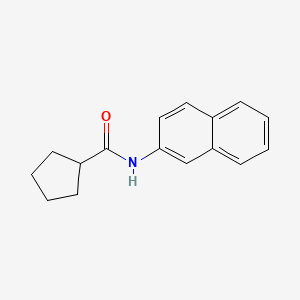
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
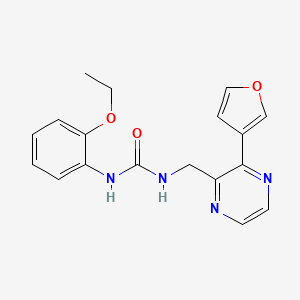
![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)
![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)
![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)
